molecular formula C27H37N5O B5228596 N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B5228596
M. Wt: 447.6 g/mol
InChI Key: GGFMVDSKXGPGQL-UHFFFAOYSA-N
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Description

N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its intricate structure, which includes multiple functional groups such as imidazo, pyridine, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the carboxamide group and subsequent functionalization with the pyrrolidin-1-ylpropyl and phenylethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and may have similar chemical and biological properties.

    Carboxamide derivatives:

    Pyrrolidine derivatives: Molecules containing the pyrrolidine ring, which may have comparable biological activities.

Uniqueness

N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N,8-dimethyl-3-[[methyl(3-pyrrolidin-1-ylpropyl)amino]methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O/c1-22-11-9-19-32-24(21-29(2)15-10-18-31-16-7-8-17-31)25(28-26(22)32)27(33)30(3)20-14-23-12-5-4-6-13-23/h4-6,9,11-13,19H,7-8,10,14-18,20-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMVDSKXGPGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN(C)CCCN3CCCC3)C(=O)N(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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